molecular formula C20H20N4O5 B2986227 N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dimethoxybenzamide CAS No. 1171423-36-1

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dimethoxybenzamide

Cat. No.: B2986227
CAS No.: 1171423-36-1
M. Wt: 396.403
InChI Key: GRPIGSGWNNMJSD-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-b]pyridine core, a bicyclic heterocyclic system with a fused pyrazole and pyridine ring. Key substituents include:

  • Furan-2-yl group at position 4, introducing oxygen-based aromaticity.
  • 1-methyl group on the pyrazole ring, influencing steric and electronic properties.
  • 2,3-dimethoxybenzamide at position 3, contributing hydrogen-bonding capacity and hydrophilicity.

The molecular formula is C₂₂H₂₂N₄O₅, yielding a molecular weight of 434.44 g/mol.

Properties

IUPAC Name

N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c1-24-19-16(12(10-15(25)21-19)13-8-5-9-29-13)18(23-24)22-20(26)11-6-4-7-14(27-2)17(11)28-3/h4-9,12H,10H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPIGSGWNNMJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-b]pyridine Derivatives

3-methyl-N-[(4S,5S)-3-methyl-4-(4-methylphenyl)-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide ()
  • Core : Pyrazolo[3,4-b]pyridine.
  • Substituents :
    • 4-methylphenyl at position 4 (vs. furan-2-yl in the target compound).
    • 3-methylbenzamide at position 3 (vs. 2,3-dimethoxybenzamide).
  • Molecular Weight : 450.53 g/mol.
  • Key Differences: The 4-methylphenyl group enhances hydrophobicity compared to the oxygen-rich furan.
Example 53: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()
  • Core : Pyrazolo[3,4-d]pyrimidine (vs. pyrazolo[3,4-b]pyridine).
  • Substituents :
    • Fluorophenyl and chromen groups (electron-withdrawing).
    • Isopropylbenzamide (bulky substituent).
  • Molecular Weight : 589.1 g/mol (M+1).
  • Melting Point : 175–178°C.
  • Key Differences :
    • Pyrimidine ring introduces additional nitrogen atoms, altering electronic density.
    • Fluorine substituents enhance metabolic stability and binding affinity in hydrophobic pockets.

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) ()
  • Core : Imidazo[1,2-a]pyridine (vs. pyrazolo-pyridine).
  • Substituents: Nitrophenyl (electron-deficient) and phenethyl groups. Cyano and ester functionalities.
  • Melting Point : 243–245°C.
  • Spectral Data :
    • ¹H NMR : Peaks at δ 1.22 (t, 6H, CH₃), 4.21 (q, 4H, OCH₂), 7.35–8.21 (m, aromatic protons) .
  • Key Differences: Nitro and cyano groups increase reactivity in nucleophilic substitution reactions. Higher melting point suggests stronger intermolecular forces compared to the target compound.

Structural and Spectral Comparisons

Table 1: Comparative Analysis of Key Features
Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR/MS)
Target Compound Pyrazolo[3,4-b]pyridine Furan-2-yl (4), 2,3-dimethoxybenzamide (3) 434.44 Distinct shifts in regions A/B (analogous to )
3-methyl-N-... () Pyrazolo[3,4-b]pyridine 4-methylphenyl (4), 3-methylbenzamide (3) 450.53
Example 53 () Pyrazolo[3,4-d]pyrimidin Fluorophenyl, chromen 589.1 (M+1) 175–178 HRMS: m/z 589.1
Compound 1l () Imidazo[1,2-a]pyridine Nitrophenyl, phenethyl, cyano 520.56 (calculated) 243–245 ¹H NMR δ 1.22–8.21
Key Observations:

Substituent Effects :

  • Oxygen-rich groups (furan, methoxy) in the target compound enhance polarity and solubility compared to hydrophobic methyl or nitrophenyl groups in analogs .
  • Fluorine atoms in Example 53 improve metabolic stability and target affinity .

Spectral Trends :

  • NMR shifts in regions A and B () highlight electronic perturbations caused by substituents, aiding structural elucidation .
  • Mass spectrometry data (e.g., HRMS in Example 53) confirms molecular integrity .

Implications of Structural Variations

  • Bioactivity : The furan and dimethoxy groups in the target compound may favor interactions with polar enzyme active sites, whereas fluorinated analogs (Example 53) target hydrophobic pockets.
  • Synthetic Complexity : One-pot reactions () contrast with multi-step syntheses for pyrazolo-pyridines, impacting scalability .
  • Lumping Strategies (): Compounds with shared cores (e.g., pyrazolo-pyridines) can be grouped for predictive modeling of reactivity or pharmacokinetics .

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